

An In-Depth Technical Guide to the PROTAC Technology Behind SJ1008030 TFA

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Compound of Interest

Compound Name: SJ1008030 TFA

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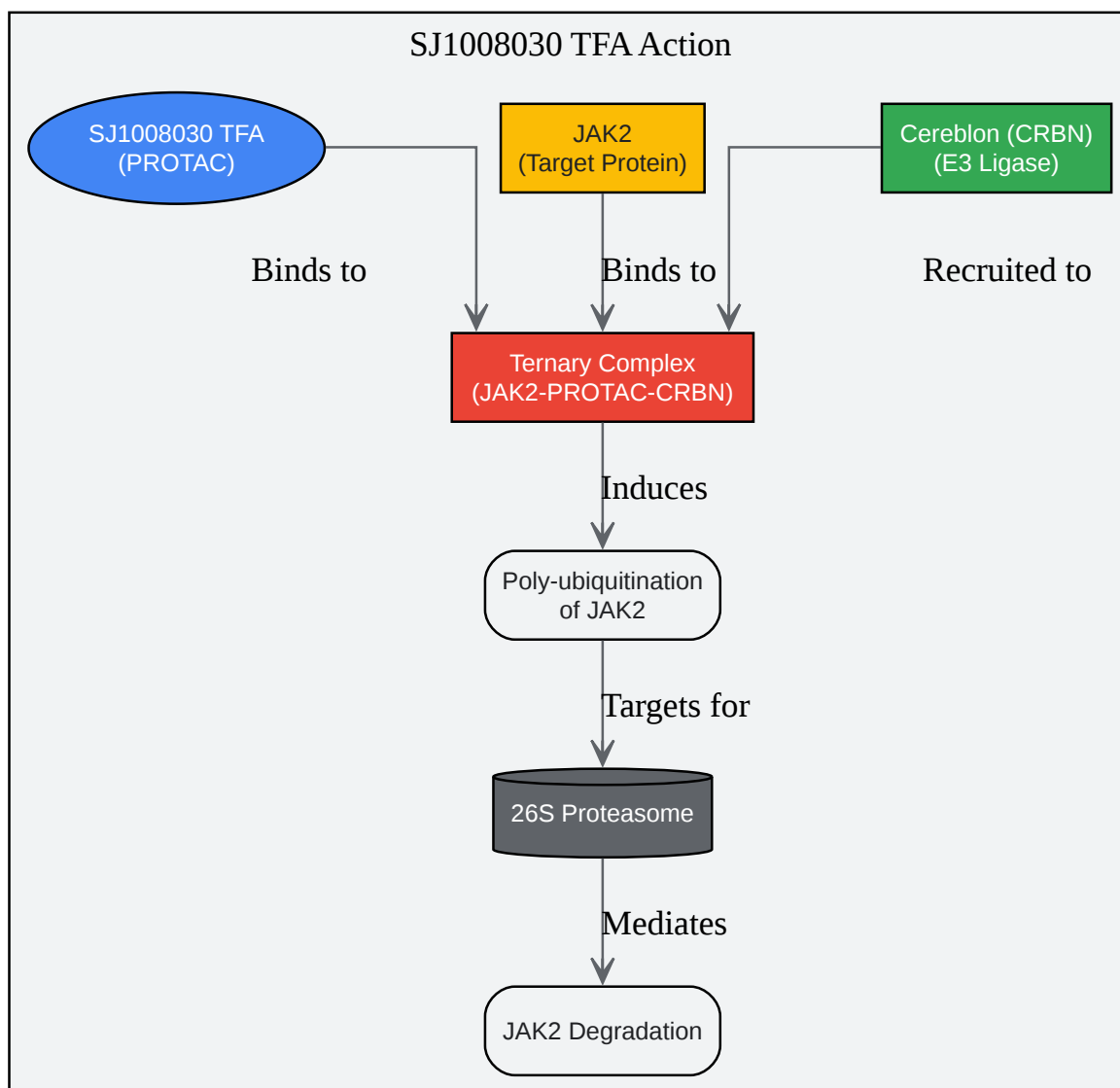
This technical guide provides a comprehensive overview of the core technology, experimental validation, and mechanism of action of **SJ1008030 TFA**, a potent and selective JAK2-degrading PROTAC (Proteolysis Targeting Chimera). Developed for the research of leukemia, particularly CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL), **SJ1008030 TFA** represents a significant advancement in targeted protein degradation.

Core Technology: PROTAC-mediated Degradation

SJ1008030 TFA is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate Janus Kinase 2 (JAK2), a key protein in a signaling pathway often dysregulated in certain cancers.

Mechanism of Action:

SJ1008030 TFA operates by forming a ternary complex between the target protein (JAK2) and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1]. This proximity induces the poly-ubiquitination of JAK2, marking it for degradation by the 26S proteasome. Unlike traditional small-molecule inhibitors that only block the protein's function, PROTACs lead to the complete removal of the target protein, offering a more sustained therapeutic effect.



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Mechanism of **SJ1008030 TFA**-mediated JAK2 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SJ1008030 TFA** from in vitro and ex vivo studies.

Parameter	Cell Line	Value	Reference
IC50 (Cell Growth Inhibition)	MHH-CALL-4	5.4 nM	[1][2]
EC50 (Cell Viability)	MHH-CALL-4	5.4 nM	[2]

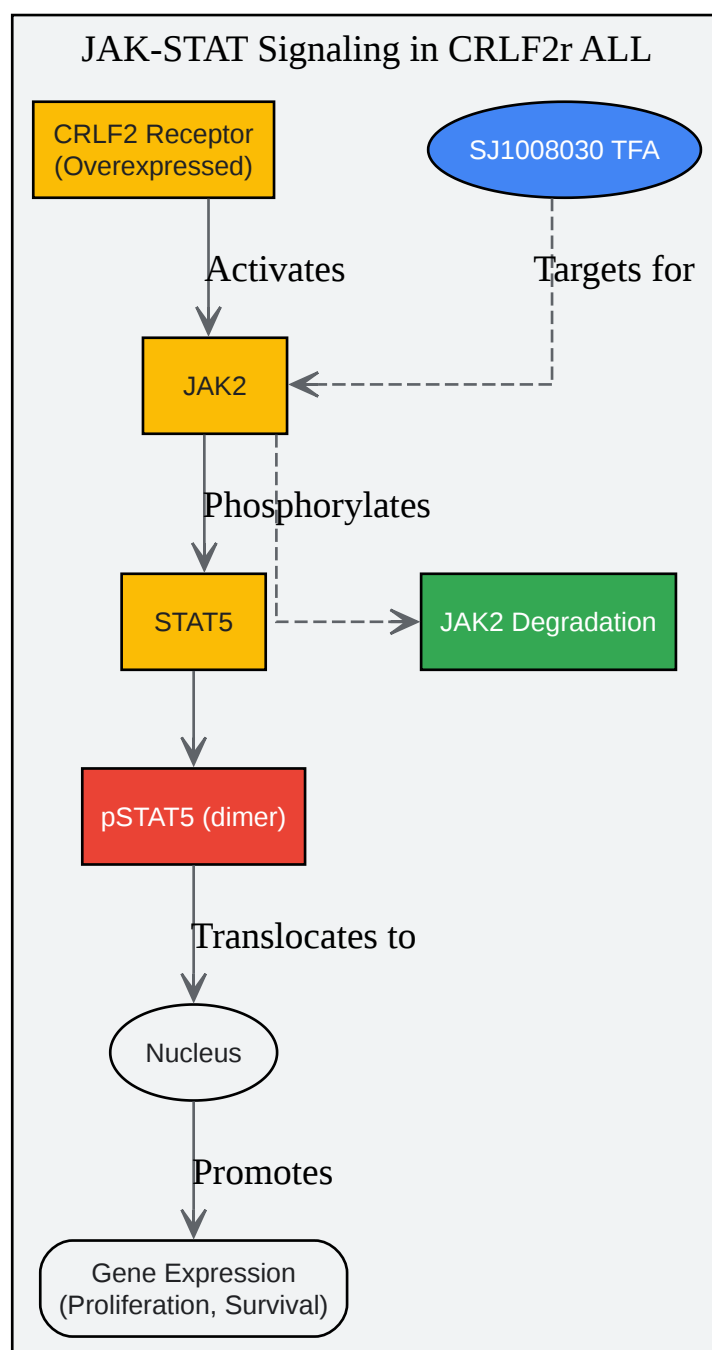
Table 1: In Vitro Efficacy of **SJ1008030 TFA**

Cell Line/Model	Treatment	Observation	Reference
MHH-CALL-4	0-4.3 μ M; 72 h	Dose-dependent degradation of JAKs, GSPT1, and IKZF1	[2]
Xenograft bone marrow (SJBALL021415)	0-10 μ M; 24h	Dose-dependent degradation of JAK2 and GSPT1 protein	[2]

Table 2: Dose-Dependent Degradation Studies

Signaling Pathway Inhibition

In CRLF2r ALL, the JAK-STAT signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival. **SJ1008030 TFA** effectively inhibits this pathway by degrading JAK2. The degradation of JAK2 prevents the phosphorylation and subsequent activation of STAT5, a key downstream transcription factor. This, in turn, downregulates the expression of target genes essential for leukemia cell growth. Additionally, studies have shown crosstalk between the JAK/STAT and PI3K/mTOR pathways, with JAK inhibition also affecting downstream signaling in the PI3K/mTOR pathway[3][4].



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Inhibition of the JAK-STAT pathway by **SJ1008030 TFA**.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **SJ1008030 TFA**, based on standard practices and information from the primary literature.

Cell Culture

- Cell Line: MHH-CALL-4 (human CRLF2-rearranged B-cell precursor leukemia cell line).
- Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for JAK2 Degradation

This protocol is to assess the dose-dependent degradation of JAK2 protein following treatment with **SJ1008030 TFA**.

- Cell Seeding: Seed MHH-CALL-4 cells in a 6-well plate at a density of 1×10^6 cells/mL.
- Treatment: Treat cells with varying concentrations of **SJ1008030 TFA** (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 or 72 hours).
- Cell Lysis: Harvest cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against JAK2 (e.g., rabbit anti-JAK2) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.
- Washing: Wash the membrane three times with TBST for 10 minutes each.

- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay (e.g., CCK-8)

This assay measures the inhibition of cell proliferation by **SJ1008030 TFA**.

- Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Treatment: Add serial dilutions of **SJ1008030 TFA** to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

Immunoprecipitation for Ubiquitination Assay

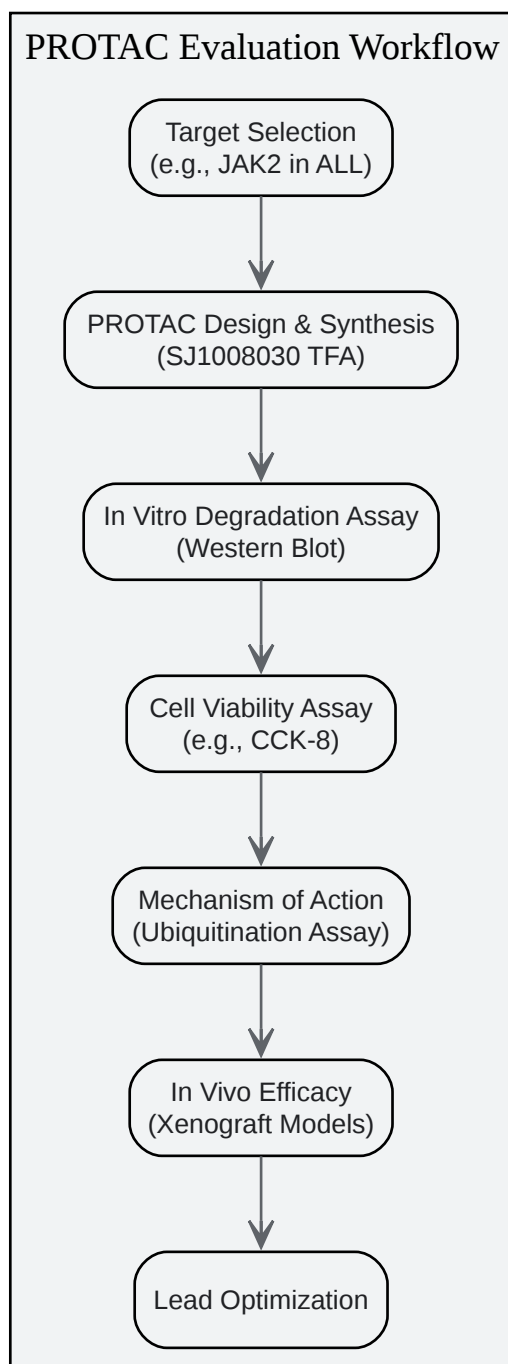
This protocol is to confirm the ubiquitination of JAK2 induced by **SJ1008030 TFA**.

- Cell Treatment: Treat MHH-CALL-4 cells with **SJ1008030 TFA** and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
- Cell Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.

- Immunoprecipitation: Incubate the cell lysates with an anti-JAK2 antibody overnight at 4°C with gentle rotation.
- Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
- Washing: Wash the beads several times with a stringent wash buffer to remove non-specific binding.
- Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on JAK2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a PROTAC like **SJ1008030 TFA**.



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General experimental workflow for PROTAC development.

This technical guide provides a foundational understanding of the PROTAC technology behind **SJ1008030 TFA**. For further in-depth information, it is recommended to consult the primary research article by Chang et al. in Blood (2021).

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